molecular formula C4H9N B1265532 N-Allylmethylamine CAS No. 627-37-2

N-Allylmethylamine

Cat. No. B1265532
CAS RN: 627-37-2
M. Wt: 71.12 g/mol
InChI Key: IOXXVNYDGIXMIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Allylmethylamine involves several methods, including the isomerization of N-allyl compounds catalyzed by transition metal complexes. This process allows for the transformation of N-allyl amines, imines, amides, and other nitrogen-containing compounds into their corresponding N-(1-propenyl) counterparts with high selectivity under the influence of catalysts like Rh, Ru, Fe, Ir, and others. The synthesis can also involve methods such as reductive amination, Leuckart method, and others, which are common in the production of amphetamine-type substances, showing the versatility of synthetic approaches for N-allyl compounds (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Molecular Structure Analysis

The molecular structure of N-Allylmethylamine, featuring an allyl group attached to a methylamine, plays a crucial role in its reactivity and the types of chemical reactions it can undergo. The allyl group's presence allows for various bond formations and migrations, especially in the presence of transition metal catalysts, which can facilitate the synthesis of complex organic molecules.

Chemical Reactions and Properties

N-Allylmethylamine participates in various chemical reactions, including double bond migration, catalyzed by transition metal complexes. This reactivity is significant for synthesizing N-(1-propenyl) compounds and understanding the influence of nitrogen atom coordination on reaction outcomes. The structure-reactivity relationship highlights the compound's versatility in organic synthesis and its potential for creating novel compounds with desired properties (Krompiec et al., 2008).

Scientific Research Applications

Production of N-allyl-alfa,alfa-dichloro-N-methylacetamide

  • Summary of the Application : N-Allylmethylamine is used in the production of N-allyl-alfa,alfa-dichloro-N-methylacetamide .

Fabrication of a Photo-catalytic Cell

  • Summary of the Application : N-Allylmethylamine is used as a functional monomer to coordinate with Cd (II)/Zn (II) ions to get the poly methyl methacrylate -butyl methacrylate - N-allylmethylamine (PMBA) films . These films are useful as building blocks to fabricate a photo-catalytic cell .

Formation of Amine–Water Complexes

  • Summary of the Application : N-Allylmethylamine is used in the study of non-covalent interactions behind the formation of amine–water complexes . The conformational landscape of the monohydrated complex of N-allylmethylamine (AMA–w) was investigated .
  • Methods of Application : The investigation was carried out using rotational spectroscopy from 8–20 GHz and quantum chemistry calculations . From a total of nine possible energy minima within 10 kJ mol −1, transitions for the two most stable conformers of AMA–w were detected .
  • Results or Outcomes : The observed conformers of AMA–w are stabilized by two intermolecular interactions consisting of a dominant N⋯H–O and a secondary C–H⋯O hydrogen bond (HB) in which the water molecule acts simultaneously as a HB donor and acceptor . The HBs formed with water do not change the relative energy ordering of the most stable conformers of AMA but do affect the stability of higher energy conformations by disrupting the intramolecular forces responsible for their geometries .

Safety And Hazards

N-Allylmethylamine is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The conformational landscape of the monohydrated complex of N-allylmethylamine was investigated for the first time using rotational spectroscopy from 8–20 GHz and quantum chemistry calculations . This research could pave the way for further studies on the non-covalent interactions governing the stability of hydrates, which is of great interest due to the ubiquitous nature of water .

properties

IUPAC Name

N-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXXVNYDGIXMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073219
Record name 2-Propen-1-amine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylmethylamine

CAS RN

627-37-2
Record name Methylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-amine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylallylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Allylmethylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA5N62PYD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
WGDP Silva, T Poonia… - Physical Chemistry …, 2021 - pubs.rsc.org
The conformational landscape of the monohydrated complex of N-allylmethylamine (AMA–w) was investigated for the first time using rotational spectroscopy from 8–20 GHz and …
Number of citations: 5 pubs.rsc.org
WGDP Silva, T Poonia, J van Wijngaarden - ChemPhysChem, 2020 - Wiley Online Library
The highly variable conformational landscape of N‐allylmethylamine (AMA) was investigated using Fourier transform microwave spectroscopy aided by high‐level theoretical …
M Mazur, K Ziemkiewicz, K Rawiak… - European Journal of …, 2022 - Wiley Online Library
… with allylamine, N-allylmethylamine, or N-allylaniline were investigated. In the case of the dialdehyde only one formyl group effectively reacted with N-allylmethylamine or N-allylaniline, …
DG Hawthorne, SR Johns, DH Solomon… - Australian Journal of …, 1976 - CSIRO Publishing
… A mixture of 2-chloropropene (21.8 g), N-allylmethylamine (17.6 g) and NaOH (10 g) in … ally1 bromides6 with equimolar amounts of N-allylmethylamine and aqueous NaOH. N-Allyl(2-…
Number of citations: 25 www.publish.csiro.au
F Bílek, K Sulovská, M Lehocký, P Sáha… - Colloids and Surfaces B …, 2013 - Elsevier
… Three monomers (allylamine, N-allylmethylamine and N,N-dimethylallylamine) were used … amount of deposited antibacterial agent for N-allylmethylamine and N,N-dimethylallylamine …
Number of citations: 36 www.sciencedirect.com
K Štěpánková, K Ozaltin, J Pelková… - International Journal of …, 2022 - mdpi.com
… In this approach, N-allylmethylamine was grafted onto a functionalized polyethylene terephthalate (PET) surface via air plasma treatment. Furcellaran, as a bioactive agent, was …
Number of citations: 1 www.mdpi.com
K Ozaltin, M Lehocky, P Humpolicek… - Journal of Applied …, 2018 - Wiley Online Library
… low-density polyethylene surface at two different pH values (pH 3 and pH 6), after tailoring the surface by plasma treatment followed by grafting of polymer brush of N-allylmethylamine. …
Number of citations: 8 onlinelibrary.wiley.com
T Bai, M Cong, Y Jia, K Ma, M Wang - Journal of Membrane Science, 2020 - Elsevier
In this work, a novel strategy is designed with the goal of further improving comprehensive performance of anion exchange membrane (AEM). That is, some double-functional …
Number of citations: 24 www.sciencedirect.com
JZ Mbese - 2017 - vital.seals.ac.za
… Dithiocarbamate ligands were derived from a stoichiometric reaction of carbon disulfide with (aniline, N-allylmethylamine, p-toluidine, p-anisidine, N-ethyl-m-toluidine, piperidine, …
Number of citations: 0 vital.seals.ac.za
X Shi, H Shi, H Wu, HM Shen - Research on Chemical Intermediates, 2018 - Springer
… Treating acid fluoride with allyl alcohol, 2-hydroxyethyl methacrylate or N-allylmethylamine allowed for the direct formation of corresponding vinyl-containing fluorinated monomers. High …
Number of citations: 2 link.springer.com

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